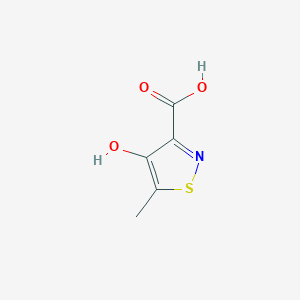![molecular formula C9H11N3O3 B14219345 N-[2-(4-Nitroanilino)ethyl]formamide CAS No. 717110-29-7](/img/structure/B14219345.png)
N-[2-(4-Nitroanilino)ethyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-Nitroanilino)ethyl]formamide: is a chemical compound with the molecular formula C9H11N3O3. It is characterized by the presence of a nitro group attached to an aniline moiety, which is further connected to an ethyl chain ending in a formamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-Nitroanilino)ethyl]formamide typically involves the reaction of 4-nitroaniline with ethyl formate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: N-[2-(4-Nitroanilino)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of N-[2-(4-aminoanilino)ethyl]formamide.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: N-[2-(4-Nitroanilino)ethyl]formamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the development of new materials and chemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of nitroaniline derivatives in biological systems .
Medicine: The compound’s derivatives are explored for their potential pharmacological properties. Research is ongoing to investigate its role in drug development, particularly in targeting specific enzymes or receptors .
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical structure allows for the development of products with specific properties .
Mecanismo De Acción
The mechanism of action of N-[2-(4-Nitroanilino)ethyl]formamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may result in the modulation of enzyme activity or receptor binding, thereby exerting its effects .
Comparación Con Compuestos Similares
N-[2-(4-Aminoanilino)ethyl]formamide: Similar structure but with an amino group instead of a nitro group.
N-[2-(4-Methoxyanilino)ethyl]formamide: Contains a methoxy group instead of a nitro group.
N-[2-(4-Chloroanilino)ethyl]formamide: Contains a chloro group instead of a nitro group.
Uniqueness: N-[2-(4-Nitroanilino)ethyl]formamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in various redox reactions, making this compound versatile for different applications .
Propiedades
Número CAS |
717110-29-7 |
|---|---|
Fórmula molecular |
C9H11N3O3 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
N-[2-(4-nitroanilino)ethyl]formamide |
InChI |
InChI=1S/C9H11N3O3/c13-7-10-5-6-11-8-1-3-9(4-2-8)12(14)15/h1-4,7,11H,5-6H2,(H,10,13) |
Clave InChI |
ZCKDSTNMVKUMLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NCCNC=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14219305.png)

![N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea](/img/structure/B14219311.png)

![3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]-](/img/structure/B14219333.png)


![N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14219344.png)
![1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14219353.png)
